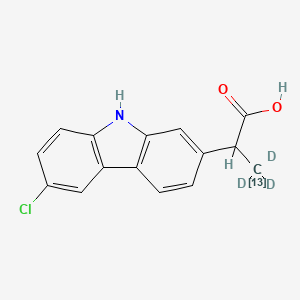

Carprofen-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO2 |

|---|---|

Molecular Weight |

277.72 g/mol |

IUPAC Name |

2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuterio(313C)propanoic acid |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1+1D3 |

InChI Key |

PUXBGTOOZJQSKH-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Carprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic and purification methodologies for Carprofen-13C,d3, an isotopically labeled version of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. Isotopically labeled compounds are critical as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.

Introduction to this compound

Carprofen is a member of the carbazole class of drugs and functions by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[1] The labeled compound, this compound, contains one carbon-13 atom and three deuterium atoms. This mass modification allows it to be distinguished from the unlabeled drug in analytical assays. The molecular formula for this compound is C₁₄¹³CH₉D₃ClNO₂ with a molecular weight of approximately 277.73 g/mol .[2]

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for Carprofen. A common strategy involves the alkylation of a carbazole precursor with an isotopically labeled propanoic acid derivative. This guide outlines a plausible synthetic route starting from 6-chloro-9H-carbazole.

Reaction Scheme:

A potential synthetic pathway involves a Friedel-Crafts acylation of 6-chloro-9H-carbazole with 2-bromopropionyl-1-¹³C bromide, followed by reduction and methylation with a deuterated methyl source. A more direct approach, outlined below, involves the alkylation of a pre-formed carbazole anion.

Step 1: Deprotonation of 6-chloro-9H-carbazole. Step 2: Nucleophilic substitution with an isotopically labeled propionate derivative.

A key challenge in Carprofen synthesis is the cost of raw materials and the complexity of the process.[3][4]

Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization.

Materials and Reagents:

-

6-chloro-9H-carbazole

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl-d3-2-bromopropionate-2-¹³C

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 6-chloro-9H-carbazole and anhydrous DMF under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Alkylation: The reaction mixture is cooled again to 0°C. A solution of Methyl-d3-2-bromopropionate-2-¹³C (1.2 equivalents) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: The reaction is allowed to warm to room temperature and then heated to 60°C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, the reaction is cooled to room temperature. A solution of 2M sodium hydroxide is added, and the mixture is heated to 80°C for 2 hours to hydrolyze the ester.

-

Work-up: The mixture is cooled and acidified with 2M HCl to a pH of 2-3. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Isolation of Crude Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

A patented method for the purification of Carprofen involves the formation of a triethylamine salt, which can be selectively precipitated, leaving impurities in the solution.[5]

Experimental Protocol: Purification

Materials and Reagents:

-

Crude this compound

-

Acetone

-

Triethylamine

-

80% Ethanol

-

5% Hydrochloric acid solution

-

Purified water

Procedure:

-

Salt Formation: The crude this compound is dissolved in acetone at room temperature. Triethylamine (1.1 equivalents) is added, and the mixture is stirred. The solution is allowed to stand for 2-4 hours to allow for the precipitation of the Carprofen triethylamine salt.[5]

-

Isolation of the Salt: The precipitate is collected by filtration and washed with a small amount of cold acetone.[5]

-

Regeneration of Pure Carprofen: The wet Carprofen triethylamine salt is transferred to a new flask and dissolved in 80% ethanol with heating to 50-60°C.[5]

-

Acidification: A 5% solution of hydrochloric acid is added dropwise until the pH of the solution is between 3 and 4, causing the purified this compound to precipitate.[5]

-

Final Washing and Drying: The mixture is cooled, and the purified product is collected by filtration. The solid is washed with purified water until the pH of the filtrate is neutral (6.5-7.5).[5] The final product is dried in a vacuum oven to yield pure this compound.

Data Summary

The following table summarizes key quantitative data for this compound. Yields are representative and based on typical, non-isotopic syntheses.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄¹³CH₉D₃ClNO₂ | [2] |

| Molecular Weight | 277.73 g/mol | [2] |

| CAS Number | 2012598-34-2 | [2] |

| Typical Synthesis Yield | 70-85% | [6][7] |

| Purity (Post-purification) | >98% | Assumed based on standard analytical methods |

| ¹H NMR (DMSO-d₆) δ (ppm) | 12.26 (s, 1H), 11.32 (s, 1H), 8.14 (d, 1H), 8.05 (d, 1H), 7.45 (d, 1H), 7.37 (s, 1H), 7.32 (d, 1H), 7.07 (d, 1H), 3.79 (q, 1H) | [6][7] |

Note: The methyl peak at ~1.40 ppm in the ¹H NMR of unlabeled Carprofen will be absent in the deuterated analog.

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis of this compound.

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101492413B - Fine purification method for carprofen - Google Patents [patents.google.com]

- 6. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]

- 7. US9611217B2 - Synthetic processes of carprofen - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Carprofen-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Carprofen-13C,d3, an isotopically labeled form of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological and analytical processes.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled internal standard used in the quantitative analysis of Carprofen. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based assays while maintaining similar chemical and physical properties to the unlabeled parent compound.

Quantitative Data Summary

| Property | This compound | Carprofen | Data Source(s) |

| Molecular Formula | C₁₄¹³CH₉D₃ClNO₂ | C₁₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 277.73 g/mol | 273.71 g/mol | [1][2] |

| CAS Number | 2012598-34-2 | 53716-49-7 | [1][2] |

| Appearance | White to off-white solid | White, crystalline compound | [3] |

| Melting Point | Data not available | 195-199 °C | [2] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Soluble in DMSO | Freely soluble in ethanol, soluble in DMSO and DMF, practically insoluble in water at 25°C. | [3] |

| pKa | Data not available | 4.7 |

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Carprofen quantification in complex biological matrices. The following is a representative experimental protocol for the analysis of Carprofen in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

LC-MS/MS Method for Quantification of Carprofen in Plasma

This protocol outlines a standard procedure for the extraction and analysis of Carprofen from plasma samples.

2.1.1. Materials and Reagents

-

Carprofen analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized and filtered

-

Control plasma (e.g., human, canine)

2.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex briefly and centrifuge again to pellet any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[4][5][6]

2.1.3. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. A typical gradient might be:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

2.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carprofen: Precursor ion (Q1) m/z 272.1 → Product ion (Q3) m/z 228.1

-

This compound: Precursor ion (Q1) m/z 276.1 → Product ion (Q3) m/z 232.1

-

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity. Collision energy and other MS/MS parameters should be optimized for each specific transition.[4][5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of Carprofen's biological processing and a typical analytical workflow.

Metabolic Pathway of Carprofen

Carprofen undergoes several metabolic transformations in the body. The primary routes of metabolism include glucuronidation and oxidation.[7][8] The enzymes primarily responsible for these transformations are UDP-glucuronosyltransferases (UGTs) for glucuronidation and Cytochrome P450 (CYP) enzymes for oxidation.[7][8]

Caption: Metabolic pathway of Carprofen.

Experimental Workflow for Carprofen Analysis

The following diagram outlines the logical flow of a typical bioanalytical experiment for the quantification of Carprofen using an isotopically labeled internal standard.

Caption: Bioanalytical workflow for Carprofen.

Mechanism of Action

Carprofen is a non-steroidal anti-inflammatory drug that exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][9] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[9][10] Carprofen shows a degree of selectivity for the inhibition of COX-2 over COX-1, which is thought to contribute to its anti-inflammatory and analgesic properties with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10] By inhibiting COX enzymes, Carprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Prostaglandin Synthesis Inhibition Pathway

The following diagram illustrates the point of intervention of Carprofen in the prostaglandin synthesis pathway.

Caption: Inhibition of Prostaglandin Synthesis.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of carprofen, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of carprofen, a nonsteroidal anti-inflammatory agent, in rats, dogs, and humans | Semantic Scholar [semanticscholar.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics and Bioavailability of Carprofen in Rainbow Trout (Oncorhynchus mykiss) Broodstock - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to Carprofen-13C,d3

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Carprofen-13C,d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring the reliability and reproducibility of experimental results. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, structured format.

Understanding this compound

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[1][2][3][4] The isotopically labeled version, this compound, incorporates one carbon-13 atom and three deuterium atoms. This stable isotope-labeled compound is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] Its chemical and physical properties are nearly identical to the unlabeled drug, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Certificate of Analysis: A Detailed Breakdown

A Certificate of Analysis for this compound typically includes the following key information, summarized here in a structured format for clarity.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Chemical Formula | ¹³CC₁₄H₉D₃ClNO₂ |

| Molecular Weight | 277.74 g/mol |

| CAS Number | 1173019-42-5[7] |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, methanol, DMSO |

Analytical Data

| Test | Method | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D, ≥99 atom % ¹³C |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | GC-MS | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | ≤0.5% |

Experimental Protocols: The Science Behind the Data

The data presented in the CoA is generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 261.5 nm.[8]

-

Procedure: A solution of this compound is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to determine the chemical purity.

Experimental Workflow for HPLC Analysis

Caption: Workflow for determining chemical purity using HPLC.

Mass Spectrometry for Isotopic Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, it is essential for confirming the incorporation of stable isotopes and for structural elucidation.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for LC-MS analysis of Carprofen.[9]

-

Analysis Mode: Full scan mode to observe the molecular ion cluster. The mass difference between the labeled and unlabeled compound confirms the isotopic incorporation.

-

Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum shows the distribution of ions based on their mass-to-charge ratio. The relative intensities of the isotopic peaks are used to calculate the isotopic purity. The fragmentation pattern can be compared to a reference standard to confirm the identity.

Logical Flow for Mass Spectrometry Analysis

Caption: Logical flow of mass spectrometry analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy is an indispensable tool for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

-

¹H NMR: Provides information about the number of different types of protons and their neighboring atoms. The absence of a signal at the position corresponding to the deuterated methyl group confirms isotopic labeling.

-

¹³C NMR: Shows the number of different types of carbon atoms. The signal for the labeled carboxylic acid carbon will be enhanced, confirming the incorporation of ¹³C.

-

Mechanism of Action: The Biological Context

Carprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][4] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[1][2] COX-2 is inducible and its expression is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and inflammation.[1][2] Carprofen shows a preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable safety profile compared to less selective NSAIDs.[3][10]

Signaling Pathway of Carprofen's Anti-inflammatory Action

Caption: Carprofen's mechanism of action via COX enzyme inhibition.

This in-depth guide provides a comprehensive overview of the information contained within a Certificate of Analysis for this compound, empowering researchers and scientists to confidently utilize this critical reagent in their studies. The detailed experimental protocols and visual representations of workflows and biological pathways offer a deeper understanding of the quality control processes and the scientific context of this important analytical standard.

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. vetmed.illinois.edu [vetmed.illinois.edu]

- 5. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carprofen-d3 VETRANAL , analytical standard 1173019-42-5 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ajpamc.com [ajpamc.com]

- 9. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Carprofen-13C,d3 for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Carprofen-13C,d3, a crucial internal standard for quantitative mass spectrometry analysis. The guide details the significance of isotopic purity, methods for its determination, and the mechanism of action of Carprofen.

Introduction to Carprofen and its Stable Isotope Labeled Analog

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] It is primarily used in veterinary medicine to relieve pain and inflammation associated with osteoarthritis and post-operative recovery in dogs.[2] Carprofen functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammatory responses.[2][3]

In quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise results with mass spectrometry. This compound, with one carbon-13 atom and three deuterium atoms, serves as an ideal internal standard for the quantification of Carprofen in complex biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

Isotopic Purity: A Critical Parameter

The isotopic purity of a stable isotope-labeled internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes. Impurities can arise from the presence of unlabeled material (M+0) or molecules with an incomplete number of isotopic labels.

High isotopic purity is essential to:

-

Minimize Cross-Talk: Prevent interference from the internal standard channel to the analyte channel in the mass spectrometer.

-

Ensure Accurate Quantification: Inaccurate assessment of the internal standard's purity can lead to systematic errors in the calculated concentration of the analyte.

-

Maintain Method Sensitivity: A high abundance of the desired isotopologue enhances the signal-to-noise ratio.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, the following table illustrates the typical isotopic purity data provided for a similar stable isotope-labeled compound, Carprofen-d3. This data is sourced from a representative Certificate of Analysis from a commercial supplier. Researchers should always refer to the Certificate of Analysis provided with their specific lot of this compound for exact specifications.

Table 1: Representative Isotopic Purity Data for Carprofen-d3

| Parameter | Specification |

| Chemical Purity (by HPLC) | >98% |

| Isotopic Enrichment (d3) | ≥99 atom % D |

| Isotopic Distribution | |

| d0 | <0.5% |

| d1 | <1.0% |

| d2 | <2.0% |

| d3 | >96.5% |

Note: This data is for illustrative purposes for Carprofen-d3 and the actual values for this compound may differ. The sum of all isotopologues (d0 to d3) will equal 100%.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology based on established protocols for the analysis of labeled compounds.

Materials and Reagents

-

This compound reference standard

-

Carprofen analytical standard (unlabeled)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole tandem mass spectrometer

-

A suitable HPLC or UHPLC system

-

C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound and unlabeled Carprofen in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions of the this compound working solution to assess the instrument's response. A typical concentration for direct infusion might be 1 µg/mL. For LC-MS analysis, a concentration of 100 ng/mL is a good starting point.

LC-MS/MS Method

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Ionization Mode: Negative.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carprofen (unlabeled): Precursor ion (m/z) 272.1 → Product ion (m/z) 228.1

-

This compound: Precursor ion (m/z) 276.1 → Product ion (m/z) 232.1

-

-

Data Analysis

-

Acquire the mass spectrum of the this compound standard.

-

Identify the ion signals corresponding to the unlabeled (M+0), partially labeled, and fully labeled (M+4 for 13C,d3) species.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is expressed as the percentage of the M+4 peak area relative to the sum of all Carprofen-related peak areas.

Mandatory Visualizations

Signaling Pathway of Carprofen

Carprofen exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This pathway is initiated by inflammatory stimuli, leading to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this step, Carprofen reduces the production of these pro-inflammatory molecules.

Caption: Mechanism of action of Carprofen via selective COX-2 inhibition.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for determining the isotopic purity of this compound using LC-MS/MS.

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship for Use as an Internal Standard

The use of this compound as an internal standard is based on the logical relationship of its behavior relative to the unlabeled analyte throughout the analytical process.

Caption: Logical relationship of Carprofen and its internal standard in bioanalysis.

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1998050033A1 - Cox-2 selective carprofen for treating pain and inflammation in dogs - Google Patents [patents.google.com]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Carprofen-13C,d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Carprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. Primarily used in veterinary medicine, Carprofen's analgesic and anti-inflammatory properties are of significant interest in drug development and safety studies.[1][2] The use of a heavy-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.

Mechanism of Action: COX Inhibition

Carprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate inflammation, pain, and fever.[1] By blocking this pathway, Carprofen effectively reduces the inflammatory response. Its specificity for COX-2 over COX-1 varies between species.[2]

References

Stability and Storage of Carprofen-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Carprofen-13C,d3, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID). The information presented is critical for ensuring the integrity and accuracy of research and analytical applications involving this compound. While specific stability studies on this compound are not extensively published, the stability of the unlabeled Carprofen molecule is well-documented. Based on established principles of isotope labeling, the stability profile of this compound is expected to be comparable to that of Carprofen. The data and protocols in this guide are therefore derived from studies on Carprofen and are presented as a robust framework for handling its isotopically labeled counterpart.

Chemical Information

| Parameter | Value |

| Chemical Name | 6-Chloro-α-methyl-9H-carbazole-2-acetic acid-13C,d3 |

| Molecular Formula | C₁₄¹³CH₉D₃ClNO₂ |

| Molecular Weight | ~277.74 g/mol |

| CAS Number | Not available (Carprofen: 53716-49-7) |

| Appearance | White to off-white solid |

Recommended Storage Conditions

Proper storage is paramount to maintain the chemical integrity of this compound. The following conditions are recommended for both neat (solid) material and solutions.

| Condition | Solid Form | In Solution |

| Temperature | Room temperature (15-25°C) or refrigerated (2-8°C) for long-term storage. | Refrigerated (2-8°C) for short to medium-term storage (up to 180 days). Room temperature for short-term use (up to 60 days).[1] |

| Light | Protect from light. Store in amber vials or in the dark. | Protect from light. Store in amber vials or light-blocking containers. |

| Humidity | Store in a dry place. Use of a desiccator is recommended for long-term storage of the solid. | N/A |

| Container | Tightly sealed, inert container (e.g., glass vial). | Sterile, tightly sealed vials. |

Note: Freezing of Carprofen solutions is not recommended as it does not appear to increase the shelf-life and may lead to crystallization or container damage.[1]

Stability Profile

Forced degradation studies on Carprofen provide a comprehensive understanding of its stability under various stress conditions. These results are summarized below and are considered indicative of the stability of this compound.

Summary of Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observations |

| Acidic Hydrolysis | 0.1 M Hydrochloric Acid, 8 hours, Room Temperature | Significant degradation observed.[2][3][4] |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide, 8 hours, Room Temperature | Stable.[2][3][4] |

| Oxidative Degradation | 0.33% Hydrogen Peroxide, 8 hours, Room Temperature | Stable.[2][3][4] |

| Thermal Degradation | Solid form heated at 60°C for 8 hours | Stable.[2][3][4] |

| Photolytic Degradation | UV light at 254 nm, 8 hours | Significant degradation with the formation of multiple impurities.[2][3][4] |

Long-Term Stability of Carprofen Solutions

A study on the strength and sterility of stock (50 mg/mL) and diluted (1 mg/mL) Carprofen solutions provided the following insights:[1]

| Storage Condition | Container | Duration | Outcome |

| Refrigerated (2-8°C) | Sterile Vials | 180 days | Maintained strength and sterility.[1] |

| Room Temperature | Conical Tubes | 60 days | Maintained strength and sterility.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Carprofen, which can be adapted for this compound.

Protocol for Forced Degradation Studies

This protocol outlines the experimental setup for assessing the stability of Carprofen under various stress conditions, as described in published literature.[2][3][4]

Objective: To determine the intrinsic stability of the drug substance and identify potential degradation products.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

3% Hydrogen Peroxide

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

Water (Milli-Q or equivalent)

-

pH meter

-

UV chamber (254 nm)

-

Oven

-

HPLC system with a PDA or UV detector and a C18 column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Keep the mixture at room temperature for 8 hours.

-

Neutralize the solution with 0.1 M NaOH before analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

Neutralize the solution with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature for 8 hours.

-

-

Thermal Degradation:

-

Place the solid this compound in an oven at 60°C for 8 hours.

-

After exposure, dissolve the sample in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a suitable solvent to UV light at 254 nm in a UV chamber for 8 hours.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.

-

Stability-Indicating HPLC Method

Mobile Phase: Acetonitrile and 100 mM Ammonium Acetate buffer (pH 6.7) in a 40:60 (v/v) ratio.[2][3][4] Column: C18, 5 µm, 150 mm x 4.6 mm.[2][3][4] Flow Rate: 1.2 mL/min.[2][3][4] Column Temperature: 30°C.[2][3][4] Detection Wavelength: 239 nm.[2][3][4]

Visualizations

Carprofen's Mechanism of Action

Carprofen, like other NSAIDs, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5]

Caption: Carprofen's preferential inhibition of COX-2 over COX-1.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies of a pharmaceutical compound.

Caption: A generalized workflow for pharmaceutical stability testing.

Conclusion

The stability of this compound is critical for its effective use in research and development. While direct stability data for the isotopically labeled compound is limited, the extensive studies on Carprofen provide a reliable basis for its handling and storage. Adherence to the recommended storage conditions—particularly protection from light and acidic environments—will ensure the long-term integrity of this compound. The provided experimental protocols offer a framework for in-house stability verification.

References

- 1. Strength and Sterility of Stock and Diluted Carprofen Over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Use of Carprofen-13C,d3 as an Internal Standard in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Carprofen-13C,d3 as an internal standard in the quantitative analysis of carprofen, a non-steroidal anti-inflammatory drug (NSAID), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in bioanalytical method development and validation.

Introduction: The Role of Isotopically Labeled Internal Standards

In quantitative bioanalysis, especially when employing LC-MS/MS, the use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H (deuterium, d), ¹⁵N).[3] this compound is an isotopic analog of carprofen.

The primary advantage of using a SIL-IS like this compound is its chemical and physical similarity to the analyte of interest.[2] This similarity ensures that the internal standard and the analyte behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations in sample extraction recovery, matrix effects (ion suppression or enhancement), or instrument response are mirrored by the SIL-IS, allowing for reliable correction and highly accurate quantification of the analyte.[4][5]

Physicochemical Properties of Carprofen and this compound

Carprofen is a member of the carbazole and propionic acid class of NSAIDs.[1] Its chemical structure and properties are well-characterized. The key difference between carprofen and this compound lies in their mass-to-charge ratio (m/z), which allows for their differentiation by the mass spectrometer.

| Property | Carprofen | This compound |

| Chemical Formula | C₁₅H₁₂ClNO₂ | ¹³CC₁₄H₉D₃ClNO₂ |

| Molecular Weight | ~273.72 g/mol | ~277.74 g/mol |

| Monoisotopic Mass | ~273.05 g/mol | ~277.08 g/mol |

| Structure | (RS)-2-(6-Chloro-9H-carbazol-2-yl)propanoic acid | (RS)-2-(6-Chloro-9H-carbazol-2-yl-¹³C)propanoic-d3 acid |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed methods for the extraction of carprofen from various biological matrices.

3.1.1. Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from methodologies for the extraction of NSAIDs from plasma.

Materials:

-

Plasma sample

-

This compound internal standard working solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

-

Add a known amount of this compound internal standard working solution.

-

Add 100 µL of 1 M HCl to acidify the sample.

-

Add 1 mL of ethyl acetate and vortex for 10 minutes to extract the analytes.

-

Centrifuge the sample at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a known volume (e.g., 250 µL) of the reconstitution solution.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE) from Milk

This protocol is based on established methods for the extraction of NSAIDs from milk.[6]

Materials:

-

Milk sample

-

This compound internal standard working solution

-

Acetonitrile (ACN)

-

SPE cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase or DMSO)

Procedure:

-

Weigh 10 g of the milk sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound internal standard working solution and vortex.

-

Add 10 mL of acetonitrile and vortex thoroughly.

-

Centrifuge at 4500 rpm for 3 minutes.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the reconstitution solution for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column is typically suitable for the separation of carprofen.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly used.[6]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[6]

-

Injection Volume: 5-10 µL.[6]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of acidic drugs like carprofen.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for both carprofen and this compound.

Predicted MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carprofen | 272.1 | 228.1 |

| This compound | 276.1 | 231.1 |

Note: These transitions should be optimized on the specific mass spectrometer being used.

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for analytical methods quantifying carprofen in biological matrices. While these examples may not have used this compound specifically, they provide a benchmark for the expected performance of a well-developed method.

Table 1: Linearity and Sensitivity of Carprofen Quantification

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | Reference |

| Plasma | 5 - 10,000 | > 0.99 | 5 | [7] |

| Milk | 5 - 100 | > 0.99 | 5 | [8] |

Table 2: Accuracy and Precision of Carprofen Quantification

| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |

| Plasma | 50, 500, 5000 | 3.2 - 11 | 3.2 - 11 | 89 | [7] |

| Milk | 10, 20, 50 | < 15 | < 15 | 90 - 110 | [8] |

Signaling Pathways and Experimental Workflows

Carprofen's Mechanism of Action: COX-2 Inhibition

Carprofen exerts its anti-inflammatory effect primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][9] COX-2 is a key enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, inflammatory mediators that cause pain and inflammation.[10][11][12]

Caption: Carprofen inhibits the COX-2 enzyme in the arachidonic acid cascade.

Carprofen's Effect on Matrix Metalloproteinases (MMPs)

In addition to its effects on the COX pathway, carprofen has been shown to inhibit the release of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, in response to inflammatory stimuli like interleukin-1β (IL-1β).[13] MMPs are enzymes that degrade extracellular matrix components, contributing to cartilage breakdown in conditions like osteoarthritis.

References

- 1. Carprofen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. vibgyorpublishers.org [vibgyorpublishers.org]

- 8. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carprofen inhibits the release of matrix metalloproteinases 1, 3, and 13 in the secretome of an explant model of articular cartilage stimulated with interleukin 1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carprofen inhibits the release of matrix metalloproteinases 1, 3, and 13 in the secretome of an explant model of articular cartilage stimulated with interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, achieving the highest degree of accuracy and precision is paramount. This technical guide delves into the critical role of deuterated internal standards, particularly in the context of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the core principles, practical applications, and regulatory considerations surrounding these indispensable tools, providing a comprehensive resource for professionals in drug development.

The Fundamental Advantage: Mitigating Analytical Variability

The core value of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its stable isotope, deuterium, the molecule's mass increases without significantly altering its chemical behavior. This subtle modification allows it to be distinguished by a mass spectrometer while ensuring it experiences similar analytical variations as the target drug molecule.

The primary challenges in bioanalysis, especially within complex matrices like blood or plasma, are matrix effects (ion suppression or enhancement) and variability in sample extraction and injection volumes. A deuterated internal standard, when added to a sample at a known concentration at the beginning of the workflow, co-elutes with the analyte and is subjected to the same environmental and instrumental fluctuations.[1] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly more accurate and precise quantification.[1]

Experimental Workflow: A Practical Overview

The application of deuterated standards is a cornerstone of modern bioanalytical method validation. A typical experimental workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard is depicted below.

Detailed Experimental Protocol: Quantification of Immunosuppressants

This protocol is based on a validated method for the simultaneous quantification of five immunosuppressive drugs, including tacrolimus, using their respective deuterated internal standards in human plasma.[2][3]

1. Sample Preparation:

- To 50 µL of calibrator, quality control, or patient plasma sample, add 100 µL of a precipitation reagent (e.g., a solution of zinc sulfate in methanol) containing the deuterated internal standards at a known concentration.

- Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

- Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

- Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography:

- Inject a defined volume (e.g., 20 µL) of the supernatant onto a reverse-phase C18 column.

- Employ a gradient elution with a mobile phase consisting of (A) an aqueous buffer (e.g., ammonium acetate) and (B) an organic solvent (e.g., methanol). The gradient is designed to separate the analytes from matrix components and from each other.

- Mass Spectrometry:

- Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its corresponding deuterated internal standard.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to its deuterated internal standard against the nominal concentration of the calibrators.

- Use a weighted linear regression model to fit the calibration curve.

- Determine the concentration of the analyte in the quality control and patient samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Method Validation

A crucial aspect of any bioanalytical method is its rigorous validation to ensure reliability. The use of deuterated internal standards is instrumental in meeting the stringent criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] Below is a summary of typical validation parameters for an LC-MS/MS assay for immunosuppressants using deuterated internal standards.[2][3]

| Parameter | Analyte | Result |

| Linearity Range | Cyclosporine A | 2 - 1250 ng/ml |

| Tacrolimus | 0.5 - 42.2 ng/ml | |

| Sirolimus | 0.6 - 49.2 ng/ml | |

| Everolimus | 0.5 - 40.8 ng/ml | |

| Mycophenolic Acid | 0.01 - 7.5 µg/ml | |

| Intra-assay Precision (CV%) | All Analytes | 0.9 - 14.7% |

| Inter-assay Precision (CV%) | All Analytes | 2.5 - 12.5% |

| Accuracy | All Analytes | 89 - 138% of nominal value |

| Recovery | All Analytes | 76.6 - 84% |

These data demonstrate the high level of precision and accuracy achievable with methods employing deuterated internal standards. The consistent recovery across a range of concentrations further underscores the ability of these standards to compensate for variations in the extraction process.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method is a multifaceted process with interconnected parameters. The following diagram illustrates the logical flow and relationship between key validation experiments.

Application in Understanding Drug Action: A Signaling Pathway Example

Deuterated standards are not only crucial for pharmacokinetic studies but also play a role in pharmacodynamic assessments by enabling accurate measurement of drug and metabolite concentrations that influence cellular signaling pathways. Tacrolimus, an immunosuppressant, provides an excellent example. Its therapeutic effect is achieved through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

Accurate quantification of tacrolimus in patient samples, facilitated by deuterated internal standards, is essential for therapeutic drug monitoring to ensure that its concentration is within the therapeutic window to effectively inhibit this pathway without causing toxicity.

Conclusion

Deuterated internal standards are the gold standard in modern bioanalytical chemistry for drug analysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides an unparalleled level of accuracy and precision. By compensating for matrix effects and other sources of variability, these standards are indispensable for generating the high-quality data required for regulatory submissions and for advancing our understanding of drug disposition and action. The continued development and application of deuterated standards will undoubtedly remain a critical component of pharmaceutical research and development.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carprofen in Plasma Using Carprofen-13C,d3

AN-2025-11-08

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Abstract: This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carprofen in plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Carprofen-13C,d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalysis in support of preclinical and clinical pharmacokinetic studies.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[1] Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most effective means of correcting for analytical variability.[3] This document provides a detailed protocol for a validated LC-MS/MS method for Carprofen in plasma.

Experimental Protocols

Materials and Reagents

-

Carprofen and this compound standards were sourced from a commercial supplier.

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH) were purchased from a reputable chemical supplier.[4]

-

Formic acid (reagent grade, ≥95%) was also commercially sourced.[5]

-

Ultrapure water was generated using a water purification system.[3]

-

Control plasma was obtained from a certified vendor.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of Carprofen and this compound reference standards into separate volumetric flasks and dissolve in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Carprofen stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.

-

Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the tubes for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of ultrapure water.

-

Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | C18 Column (e.g., 100 x 2.1 mm, 2.6 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[7] |

| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B |

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| Capillary Voltage | -4.5 kV |

| Source Temperature | 350°C |

| Gas Flow | Instrument Dependent |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Carprofen (Quantifier) | 272.8 | 228.0 | 150 | -15 |

| Carprofen (Qualifier) | 272.8 | 193.1 | 150 | -25 |

| This compound (IS) | 277.1 | 232.0 | 150 | -15 |

Results and Data Presentation

The method was validated according to industry guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantitation (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.[8]

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.999 |

| LLOQ | 1 ng/mL |

| LOD | 0.25 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High). The results demonstrate that the method is accurate and precise.

Table 5: Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%RE) |

|---|---|---|---|---|---|

| LLOQ | 1 | 8.5 | -3.2 | 10.1 | -4.5 |

| Low QC | 3 | 6.2 | 1.8 | 7.5 | 2.1 |

| Mid QC | 100 | 4.1 | -0.5 | 5.3 | -1.3 |

| High QC | 800 | 3.5 | 2.4 | 4.8 | 1.9 |

CV: Coefficient of Variation; RE: Relative Error

References

- 1. researchgate.net [researchgate.net]

- 2. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. vibgyorpublishers.org [vibgyorpublishers.org]

- 7. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Carprofen in Plasma using HPLC with Carprofen-¹³C,d₃ as an Internal Standard

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Carprofen in plasma samples. To ensure the highest degree of accuracy and precision, this protocol incorporates a stable isotope-labeled internal standard, Carprofen-¹³C,d₃. This method is particularly suited for pharmacokinetic studies, drug metabolism research, and routine therapeutic drug monitoring in preclinical and clinical settings.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] Accurate determination of Carprofen concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This HPLC method provides a sensitive and specific assay for the quantification of Carprofen, leveraging the benefits of a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

Experimental

Materials and Reagents

-

Carprofen (analytical standard)

-

Carprofen-¹³C,d₃ (internal standard)

-

Acetonitrile (HPLC grade)[2]

-

Methanol (HPLC grade)[2]

-

Ammonium Acetate (AR grade)[2]

-

Glacial Acetic Acid (AR grade)[3]

-

Water (Milli-Q or equivalent)[2]

-

Control plasma (drug-free)

HPLC Instrumentation and Conditions

A validated HPLC method for Carprofen analysis is outlined below.[2][3][4]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Inertsil C8 (100 mm x 4.6 mm, 3 µm) or equivalent C18 column[3] |

| Mobile Phase | Water: Acetonitrile: Methanol: Glacial Acetic Acid (40:40:20:0.2 v/v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25°C[3] |

| UV Detector | 240 nm[3] |

| Injection Volume | 10 µL[2][3] |

| Run Time | Approximately 10 minutes |

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of Carprofen and Carprofen-¹³C,d₃ into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark.

-

Store the stock solutions at 2-8°C, protected from light.

Working Standard Solutions:

-

Prepare a series of Carprofen working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

-

Prepare a Carprofen-¹³C,d₃ working solution of 10 µg/mL by diluting the stock solution with the mobile phase.

Sample Preparation (Plasma)

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the 10 µg/mL Carprofen-¹³C,d₃ internal standard working solution and vortex for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Method Validation

The bioanalytical method was validated according to established guidelines for specificity, linearity, precision, accuracy, and stability.[5]

Linearity

The linearity of the method was assessed by preparing calibration standards at seven different concentrations. The calibration curve was constructed by plotting the peak area ratio of Carprofen to the internal standard against the nominal concentration of Carprofen.

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Carprofen | 0.5 - 50 | > 0.999 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

Intra-Day Precision and Accuracy

| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Precision (%RSD) | Accuracy (%) |

| Low | 1.5 | 1.45 ± 0.08 | 5.5 | 96.7 |

| Medium | 15 | 15.3 ± 0.45 | 2.9 | 102.0 |

| High | 40 | 39.5 ± 1.1 | 2.8 | 98.8 |

Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=18) | Precision (%RSD) | Accuracy (%) |

| Low | 1.5 | 1.48 ± 0.11 | 7.4 | 98.7 |

| Medium | 15 | 15.1 ± 0.62 | 4.1 | 100.7 |

| High | 40 | 39.8 ± 1.5 | 3.8 | 99.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Value (µg/mL) |

| LOD | 0.07 |

| LOQ | 0.20 |

Diagrams

Experimental Workflow

References

- 1. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for the Quantitative Analysis of Carprofen and Carprofen-13C,d3 using Mass Spectrometry

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties. Accurate quantification of Carprofen in biological matrices is crucial for pharmacokinetic studies, drug development, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Carprofen and its isotopically labeled internal standard, Carprofen-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Transitions

The following multiple reaction monitoring (MRM) transitions are recommended for the analysis of Carprofen and Carprofen-d3 (as a surrogate for this compound). The transitions for Carprofen are based on the deprotonated molecule [M-H]⁻.[1] It is common practice in LC-MS/MS to use a deuterated internal standard, such as Carprofen-d3, to correct for matrix effects and variations in sample preparation and instrument response.[2][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Use |

| Carprofen | 271.8 | 228.0 | Negative | Quantitation |

| Carprofen | 271.8 | 225.9 | Negative | Confirmation |

| Carprofen-d3 | 275.0 | 231.2 | Negative | Internal Standard |

Experimental Protocols

This section outlines a typical experimental protocol for the quantitative analysis of Carprofen in plasma samples.

Materials and Reagents

-

Carprofen analytical standard

-

This compound or Carprofen-d3 internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

Ammonium acetate

-

Control plasma (e.g., canine, equine)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carprofen and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Signaling Pathway of Carprofen

Carprofen primarily exerts its anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, specifically showing a preference for COX-2 over COX-1.[4] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, some studies suggest that Carprofen may also induce apoptosis in certain cancer cells through a p38 MAPK signaling pathway.[5]

Caption: Carprofen's primary mechanism of action and a secondary signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical study using LC-MS/MS.

Caption: A typical workflow for quantitative bioanalytical analysis using LC-MS/MS.

References

- 1. Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs: Carprofen Pharmacokinetics and Bioavailability of the Intramuscular Route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Carprofen in Canine Plasma Using Carprofen-13C,d3 as an Internal Standard for Pharmacokinetic Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in canines. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive method for the quantification of carprofen in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carprofen-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. This protocol is intended for researchers, scientists, and drug development professionals conducting pharmacokinetic studies of carprofen in canines.

Carprofen is primarily eliminated in dogs through biotransformation in the liver, with metabolites excreted in both feces (70-80%) and urine (10-20%).[1] It is highly bound to plasma proteins (over 99%).[1] Following oral administration, carprofen is rapidly and almost completely absorbed, with peak plasma concentrations reached within 1 to 3 hours.[1][2] The mean terminal half-life is approximately 8 hours in dogs.[1][3]

Experimental Protocols

This section details the necessary procedures for sample preparation and LC-MS/MS analysis for the quantification of carprofen in canine plasma.

Materials and Reagents

-

Carprofen (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Canine plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve carprofen and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the carprofen primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 100 µL of canine plasma, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-